molecular formula C31H32N2O6 B15041922 (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041922
M. Wt: 528.6 g/mol
InChI Key: FYXRLAXBSSMENR-ITYLOYPMSA-N
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Description

The compound (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, etherification, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other pyrimidine derivatives that have similar structural features and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H32N2O6/c1-5-21(3)23-9-13-25(14-10-23)38-16-17-39-27-15-8-22(19-28(27)37-4)18-26-29(34)32-31(36)33(30(26)35)24-11-6-20(2)7-12-24/h6-15,18-19,21H,5,16-17H2,1-4H3,(H,32,34,36)/b26-18-

InChI Key

FYXRLAXBSSMENR-ITYLOYPMSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)OC

Origin of Product

United States

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